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Cannogenin alpha-L-thevetoside; Encordin

Cat. No.: B14785067
M. Wt: 548.7 g/mol
InChI Key: PMTSPAGBAFCORP-HWVZZBFJSA-N
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Description

Overview of Cardiac Glycosides as Natural Products in Scientific Inquiry

Cardiac glycosides are a structurally diverse group of naturally occurring steroids, primarily found in a variety of plants and some animals, such as the venom of certain toads. researchgate.net They are characterized by a unique steroid nucleus, an unsaturated lactone ring at the C17 position, and a sugar moiety attached at the C3 position. nih.gov Historically, extracts from plants containing these compounds, such as those from the foxglove plant (Digitalis purpurea), have been used for centuries in traditional medicine to treat heart conditions. researchgate.net

The primary and most well-understood mechanism of action of cardiac glycosides is the inhibition of the cellular sodium-potassium ATPase (Na+/K+-ATPase) pump. cancer-research-network.com This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By inhibiting this pump, cardiac glycosides cause an increase in intracellular sodium, which in turn leads to a rise in intracellular calcium levels. cancer-research-network.com In cardiac muscle cells, this increase in calcium enhances the force of contraction, which is the basis for their traditional use in treating heart failure. cancer-research-network.com

Beyond their cardiotonic effects, scientific research has unveiled a broader spectrum of biological activities for cardiac glycosides, leading to a renewed interest in these compounds. researchgate.net Studies have demonstrated their potential in cancer therapy, with some cardiac glycosides showing the ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and even overcome drug resistance in various cancer cell lines. researchgate.netnih.gov Furthermore, antiviral and immunomodulatory properties of certain cardiac glycosides are also areas of active investigation. researchgate.netnih.gov This expansion of their known biological activities has solidified the importance of cardiac glycosides as a significant class of natural products in ongoing scientific inquiry.

Historical Context of Research on Thevetia-derived Cardenolides

The genus Thevetia, belonging to the Apocynaceae family, is a group of flowering plants native to tropical and subtropical regions, with Thevetia peruviana (yellow oleander) being a well-known species. mdpi.comresearchgate.net These plants have a long history in traditional medicine, but are also recognized for their high toxicity, which is attributed to the presence of a rich array of cardiac glycosides. mdpi.comnih.gov All parts of the Thevetia plant, particularly the seeds, are known to contain these potent compounds. mdpi.com

The scientific investigation of cardenolides from Thevetia species dates back to the 19th century. One of the earliest identified glycosides was thevetin (B85951), isolated from the seeds of Thevetia neriifolia. nih.gov Subsequent phytochemical studies have led to the isolation and characterization of numerous other cardenolides from this genus, including neriifolin (B146818), thevetoxin, and ruvoside. mdpi.comresearchgate.net

Research has shown that the seeds of Thevetia species are a particularly rich source for studying these cardiac steroids, as the glycosides can be more readily extracted from the oil-rich seeds than from the plant's foliage. nih.gov The study of the cardenolide profile in both mature and immature seeds has provided insights into the biosynthetic pathways of these complex molecules. It is suggested that the more complex triosides found in ripe seeds may be synthesized from simpler monoglycosides present in immature seeds. researchgate.net The long history of research into the chemical constituents of Thevetia plants has laid the groundwork for understanding the structure and activity of specific cardenolides like cannogenin (B1252837) alpha-L-thevetoside.

Significance of Cannogenin alpha-L-thevetoside as a Model Compound for Research

Cannogenin alpha-L-thevetoside, or peruvoside (B190475), has been identified as a particularly significant compound for scientific research for several reasons. It is a potent cardiac glycoside that has demonstrated a wide range of biological activities, making it a valuable tool for studying the mechanisms of this class of compounds. cancer-research-network.comnih.gov

One of the key areas of interest is its potential as an anticancer agent. Research has shown that peruvoside can induce apoptosis and autophagy in a broad spectrum of cancer cells, including those of the breast, lung, and liver, as well as in leukemia. cancer-research-network.com It has been found to be a potent inhibitor of several key signaling pathways involved in cancer cell growth and survival, such as Src, PI3K, JNK, STAT, and EGFR. cancer-research-network.com Furthermore, studies have indicated that peruvoside may be more effective than other well-known cardiac glycosides, like ouabain (B1677812) and digitoxin (B75463), at inducing cell death in certain primitive myeloid leukemia cells, while showing less toxicity to normal blood cells. nih.govnih.gov This suggests a potentially wider therapeutic window and makes it an important model for the development of new cancer therapies.

In addition to its anticancer properties, peruvoside has also been investigated for its antiviral activity. It has been shown to have broad-spectrum antiviral effects against positive-sense RNA viruses. cancer-research-network.comnih.gov The mechanism of its antiviral action is an area of ongoing research and adds to its significance as a model compound for developing host-targeting antiviral strategies. nih.govnih.gov The diverse and potent biological activities of cannogenin alpha-L-thevetoside, combined with its potential for greater efficacy and lower toxicity in some contexts compared to other cardiac glycosides, underscore its importance as a model compound in contemporary pharmacological research.

Below are tables detailing the chemical and physical properties of Cannogenin, the aglycone (non-sugar) part of Cannogenin alpha-L-thevetoside, and Peruvoside (Cannogenin alpha-L-thevetoside) itself.

Chemical and Physical Properties of Cannogenin
PropertyValue
Molecular FormulaC23H32O5
Molecular Weight388.5 g/mol
CAS Number510-63-4
DescriptionA 3beta-hydroxy steroid, a 14beta-hydroxy steroid, a 19-oxo steroid and a steroid aldehyde. It derives from a hydride of a 5beta-cardanolide.
Chemical and Physical Properties of Peruvoside (Cannogenin alpha-L-thevetoside)
PropertyValue
Molecular FormulaC30H44O9
Molecular Weight548.7 g/mol
CAS Number1182-87-2
SynonymsEncordin, Cannogenin thevetoside, Peruvosid nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O9 B14785067 Cannogenin alpha-L-thevetoside; Encordin

Properties

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

IUPAC Name

(10R,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C30H44O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3/t16?,18?,19?,20?,21?,22?,24?,25?,26?,27?,28-,29-,30+/m1/s1

InChI Key

PMTSPAGBAFCORP-HWVZZBFJSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2CC[C@]3(C(C2)CCC4C3CC[C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O

Origin of Product

United States

Phytochemical and Biosynthetic Pathways of Cannogenin Alpha L Thevetoside

Botanical Sources and Distribution of Cannogenin (B1252837) alpha-L-thevetoside

Cannogenin alpha-L-thevetoside, also known as Encordin or Peruvoside (B190475), is a cardiac glycoside found predominantly within the plant kingdom, most notably in species belonging to the Apocynaceae family. researchgate.netijsdr.org Its distribution in nature is specific, with certain plant genera being primary producers of this and structurally related compounds.

Thevetia Species as Primary Producers

The genus Thevetia stands out as the principal botanical source of Cannogenin alpha-L-thevetoside. researchgate.netijsdr.orgijpsr.com Various species within this genus, which are native to the Americas but now cultivated in tropical and subtropical regions worldwide, are known to produce a range of cardenolide glycosides. researchgate.netmdpi.com

Key species of Thevetia that produce Cannogenin alpha-L-thevetoside and other related cardenolides include:

Thevetia peruviana (syn. Cascabela thevetia) : Commonly known as yellow oleander, this species is a well-documented source of numerous cardiac glycosides, including peruvoside (Cannogenin alpha-L-thevetoside). researchgate.netijsdr.orgijpsr.com The seeds, in particular, are rich in these compounds. ijsdr.orgijpsr.com

Thevetia thevetioides : This species is also a significant producer of cardenolides. mdpi.comnih.gov Studies have shown that the seeds of T. thevetioides contain a complex mixture of cardiac glycosides, with the profile of these compounds varying between mature and immature seeds. mdpi.comnih.gov

The concentration and specific composition of cardenolides can vary depending on the plant part, geographical location, and developmental stage of the plant. ijpsi.org For instance, research on Thevetia thevetioides has revealed that immature seeds contain a higher diversity of monoglycosides and diglycosides, which are thought to be precursors to the more complex triglycosides found in mature seeds. mdpi.comnih.gov

Table 1: Distribution of Key Cardenolides in Thevetia Species
SpeciesKey CardenolidesPrimary Plant Part
Thevetia peruvianaPeruvoside (Cannogenin alpha-L-thevetoside), Neriifolin (B146818), Thevetin (B85951) A, Thevetin BSeeds, Leaves, Bark ijsdr.orgijpsr.com
Thevetia thevetioidesThevetin A (containing Cannogenin), Thevetin B, Thevetin C, Neriifolin, PeruvosidesSeeds mdpi.comnih.gov

Other Plant Genera Containing Structurally Related Cardenolides

While Thevetia is the primary source of Cannogenin alpha-L-thevetoside, other genera within the Apocynaceae family and beyond produce structurally similar cardenolides. These compounds share the same basic steroid aglycone structure but may differ in the sugar moieties attached or in substitutions on the steroid nucleus. Examples include:

Digitalis (Foxglove) : Species like Digitalis purpurea and Digitalis lanata are famous for producing potent cardiac glycosides such as digitoxin (B75463) and digoxin. oup.com

Nerium (Oleander) : Nerium oleander contains oleandrin, another toxic cardiac glycoside.

Strophanthus : This genus is a source of strophanthins, which have been used in medicine.

Asclepias (Milkweed) : These plants produce a variety of cardenolides that serve as a defense mechanism against herbivores.

The presence of cardenolides across different plant families suggests an independent evolution of this biosynthetic pathway. nih.gov

Biosynthetic Routes to Cardenolides and Precursors

The biosynthesis of Cannogenin alpha-L-thevetoside is a complex process involving the formation of a steroid aglycone, followed by a series of enzymatic modifications, including glycosylation.

Steroid Skeleton Formation

The formation of the cardenolide steroid core, known as the aglycone (in this case, cannogenin), begins with precursors from the isoprenoid pathway. oup.com The key steps are:

Pregnenolone Formation : The biosynthesis is believed to start from cholesterol or other phytosterols. oup.comsciencedaily.com Enzymes from the cytochrome P450 family, specifically from the CYP87A subfamily, are responsible for the side-chain cleavage of these sterols to produce pregnenolone. sciencedaily.com Pregnenolone is a crucial intermediate in the synthesis of all steroid hormones and cardenolides in plants. sciencedaily.com

Progesterone (B1679170) and Further Modifications : Pregnenolone is then converted to progesterone. A key enzyme in this step is 3β-hydroxysteroid dehydrogenase (3β-HSD). oup.com Subsequently, progesterone 5β-reductase (P5βR) reduces the double bond between C5 and C6, establishing the characteristic cis-fusion of the A and B rings of the steroid nucleus found in many cardenolides. mdpi.com

Formation of the Butenolide Ring : A distinctive feature of cardenolides is the five-membered unsaturated lactone ring (butenolide) attached at C-17 of the steroid core. The precise enzymatic steps leading to the formation of this ring are still under investigation but are thought to involve the condensation of a C2 unit with the steroid precursor.

Glycosylation Steps and Sugar Moiety Incorporation

Once the aglycone, cannogenin, is formed, it undergoes glycosylation, which is the attachment of sugar molecules. This process is crucial for the biological activity and solubility of the final compound.

The sugar moiety attached to cannogenin to form Cannogenin alpha-L-thevetoside is L-thevetose, a rare 6-deoxy-3-O-methylhexose. mdpi.comnih.gov The glycosylation process is catalyzed by enzymes called UDP-glycosyltransferases (UGTs). expasy.orgdtu.dknih.gov These enzymes transfer a sugar molecule from an activated sugar donor, such as UDP-glucose, to the aglycone. dtu.dknih.gov

While the specific UGTs responsible for the synthesis of Cannogenin alpha-L-thevetoside in Thevetia have not been fully characterized, transcriptome analysis of Thevetia peruviana has revealed the upregulation of several UDP-glycosyltransferase genes in response to elicitors, suggesting their involvement in the biosynthesis of the plant's secondary metabolites, including cardiac glycosides. nih.gov

The biosynthesis of the specific sugar, L-thevetose, is also a complex enzymatic process, likely starting from a common sugar precursor like glucose. The pathway would involve a series of enzymatic reactions including dehydration, methylation, and epimerization to produce the final L-thevetose structure.

Enzymatic Transformations and Glycoside Interconversions

The diversity of cardenolide glycosides within a single plant is often the result of further enzymatic modifications and interconversions. In Thevetia species, a series of glycosides with one, two, or three sugar units have been identified. mdpi.comnih.govijpsi.org

Studies on Thevetia thevetioides seeds have shown that immature seeds contain a higher proportion of monoglycosides (like peruvoside) and diglycosides. mdpi.comnih.gov In contrast, mature seeds are rich in triglycosides, such as thevetin A (which contains a cannogenin aglycone). mdpi.comnih.gov This suggests a biosynthetic pathway where cannogenin is first glycosylated with L-thevetose to form Cannogenin alpha-L-thevetoside (a monoglycoside). Subsequently, additional glucose units are added by other UGTs to form diglycosides and then triglycosides.

Conversely, enzymatic hydrolysis can also occur. Thevetia seeds are known to contain enzymes that can cleave glucose residues from the more complex glycosides. mdpi.comnih.gov This process can lead to the accumulation of secondary glycosides like neriifolin from the hydrolysis of thevetin. mdpi.comnih.gov This dynamic interplay between glycosylation and hydrolysis contributes to the complex profile of cardenolides observed in these plants.

Table 2: Proposed Enzymatic Steps in the Biosynthesis of Cannogenin alpha-L-thevetoside and Related Glycosides
StepEnzyme ClassSubstrateProduct
Sterol Side-Chain CleavageCytochrome P450 (CYP87A)Cholesterol/PhytosterolsPregnenolone sciencedaily.com
Oxidation/Isomerization3β-hydroxysteroid dehydrogenasePregnenoloneProgesterone oup.com
ReductionProgesterone 5β-reductaseProgesterone5β-pregnanedione mdpi.com
Further modificationsVarious (hydroxylases, etc.)5β-pregnanedione derivativesCannogenin
Glycosylation (attachment of L-thevetose)UDP-glycosyltransferase (UGT)Cannogenin + UDP-L-thevetoseCannogenin alpha-L-thevetoside dtu.dknih.gov
Further GlycosylationUDP-glycosyltransferase (UGT)Cannogenin alpha-L-thevetoside + UDP-glucoseDiglycosides/Triglycosides mdpi.comnih.gov
HydrolysisGlycosidaseTriglycosides/DiglycosidesMonoglycosides (e.g., Cannogenin alpha-L-thevetoside) mdpi.comnih.gov

Chemodiversity and Analogues within Natural Sources

Cannogenin alpha-L-thevetoside, also known as peruvoside or encordin, is a cardenolide glycoside that belongs to the broader class of cardiac glycosides. wikipedia.orgnih.govwikipedia.org The primary natural source for this compound is the plant Thevetia peruviana, commonly known as yellow oleander, which is a member of the Apocynaceae family. wikipedia.orgacs.org All parts of the plant are toxic due to the presence of these cardiac glycosides, with the seeds being particularly rich in these compounds. acs.orgresearchgate.net

The chemical diversity of cardiac glycosides within Thevetia peruviana is extensive. Research has led to the isolation and characterization of a significant number of structurally related compounds. These analogues often differ in the structure of the aglycone (the steroid core) or the composition and linkage of the sugar moieties attached to it. The aglycone of peruvoside is cannogenin. wikipedia.orgnih.gov

Detailed phytochemical investigations of Thevetia peruviana seeds have unveiled a complex mixture of these compounds. One study successfully isolated 15 new and 18 known cardiac glycosides. acs.org Among these were eight 19-nor-cardenolides, which were identified in T. peruviana for the first time. acs.org Another analysis of the seeds led to the characterization of six different thevetia glycosides. nih.govresearchgate.net This inherent chemodiversity highlights the plant's complex biosynthetic machinery for producing a wide array of cardiac glycosides.

The primary analogues of Cannogenin alpha-L-thevetoside found in Thevetia peruviana share the same basic cardenolide skeleton but feature variations in their sugar attachments or substitutions on the steroid nucleus. This diversity is a common characteristic of plants that produce secondary metabolites for defense.

Below is a table detailing some of the known cardiac glycoside analogues that coexist with Cannogenin alpha-L-thevetoside in its natural source.

Compound NameNatural SourceFamily
Thevetin AThevetia peruvianaApocynaceae
Thevetin BThevetia peruvianaApocynaceae
Acetylthevetin BThevetia peruvianaApocynaceae
Thevetin CThevetia peruvianaApocynaceae
Acetylthevetin CThevetia peruvianaApocynaceae
NeriifolinThevetia peruvianaApocynaceae
CerberinThevetia peruvianaApocynaceae
RuvosideThevetia peruvianaApocynaceae
PeruvosideThevetia peruvianaApocynaceae
Cannogenol 3-O-β-gentiobiosyl-(1→4)-α-L-thevetosideThevetia peruvianaApocynaceae

Advanced Methodologies for Isolation and Structural Characterization

Extraction and Fractionation Techniques for Cardenolides

The initial step in the isolation of cardenolides from plant material is a solid-liquid extraction process designed to efficiently remove the target compounds from the cellular matrix. The choice of solvent and extraction method is critical and depends on the polarity of the cardenolides of interest.

Historically, the extraction of cardenolides has relied on conventional methods that are often time-consuming and require large volumes of organic solvents. These methods are still widely used due to their simplicity and effectiveness.

Maceration: This technique involves soaking the plant material in a solvent for a prolonged period with occasional agitation. Polar solvents like ethanol, methanol, or hydroalcoholic mixtures are commonly employed for cardenolide extraction. researchgate.net

Soxhlet Extraction: This method provides a continuous extraction process where the plant material is repeatedly exposed to fresh, hot solvent. While efficient, the elevated temperatures can potentially lead to the degradation of thermolabile cardenolides. researchgate.net

A comparative study on different extraction protocols for cardenolides from Strophanthus kombé seeds revealed that reflux extraction of non-defatted seeds yielded the maximum cardenolide content. nih.gov

Conventional Extraction Method Description Advantages Disadvantages
MacerationSoaking plant material in a solvent for an extended period.Simple, requires minimal specialized equipment.Time-consuming, may result in incomplete extraction.
Soxhlet ExtractionContinuous extraction with fresh, hot solvent.More efficient than maceration.Potential for thermal degradation of sensitive compounds.
Reflux ExtractionBoiling the solvent with the plant material.Efficient extraction.Requires careful temperature control to avoid degradation. nih.gov

To overcome the limitations of conventional methods, several advanced extraction techniques have been developed. These methods often offer higher efficiency, reduced solvent consumption, and shorter extraction times.

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. A study on Strophanthus kombé seeds compared hydroethanolic extraction under reflux with ultrasonic-assisted extraction at ambient temperature. nih.gov

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. The localized heating can significantly reduce extraction time.

These modern techniques offer significant improvements in the efficiency and sustainability of cardenolide extraction.

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for the separation and purification of individual cardenolides like Cannogenin (B1252837) alpha-L-thevetoside.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of cardenolides. nih.govcornell.edu It offers high resolution, sensitivity, and the ability to quantify individual compounds. cornell.eduresearchgate.net

Reversed-phase HPLC, often using C18 columns, is the most common mode for cardenolide separation. nih.govnih.gov The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a UV detector, as cardenolides exhibit a characteristic absorption maximum between 214 and 222 nm due to the unsaturated lactone ring. cornell.eduresearchgate.net However, the low UV absorbance of some cardenolides can present a challenge. nih.govresearchgate.net

To enhance selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS), which provides structural information and allows for the sensitive detection and quantification of cardenolides, even in complex mixtures. nih.govnih.govresearchgate.net

HPLC Parameter Typical Conditions for Cardenolide Analysis Reference
Stationary Phase Octadecylsilane (C18) nih.govnih.gov
Mobile Phase Gradient of water and acetonitrile/methanol, often with formic acid nih.gov
Detection UV (214-222 nm), Mass Spectrometry (MS) cornell.edunih.govresearchgate.netnih.gov

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable techniques for the qualitative analysis and fingerprinting of cardenolides in plant extracts. mdpi.comnih.gov These methods are rapid, cost-effective, and allow for the simultaneous analysis of multiple samples.

For TLC analysis of cardenolides, silica (B1680970) gel plates are commonly used as the stationary phase, with mobile phases consisting of mixtures of solvents like chloroform (B151607) and methanol. researchgate.net After development, the separated compounds can be visualized by spraying with specific reagents, such as the Kedde reagent, which is selective for the unsaturated lactone ring of cardenolides. tandfonline.com

HPTLC offers improved resolution, sensitivity, and reproducibility compared to conventional TLC. It can be used to compare the cardenolide profiles of different plant parts or developmental stages, as demonstrated in a study on Thevetia thevetioides seeds. mdpi.comresearchgate.net

Column chromatography is a fundamental technique for the preparative-scale purification of cardenolides from crude extracts. nih.gov It is often used as a preliminary purification step before final polishing by HPLC.

The most common stationary phase for column chromatography of cardenolides is silica gel. nih.gov The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. youtube.com Fractions are collected and analyzed by TLC or HPLC to identify those containing the target compounds. youtube.com

A bioassay-guided fractionation of a Xysmalobium undulatum extract employed silica gel column chromatography to isolate active cardenolides. nih.gov

Spectroscopic and Spectrometric Elucidation of Chemical Structure

The definitive structural confirmation of Cannogenin alpha-L-thevetoside, also known as Encordin, relies on a combination of advanced spectroscopic and spectrometric techniques. These methodologies provide a comprehensive understanding of the molecule's atomic connectivity, stereochemistry, and functional group composition. The elucidation process involves the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS/MS), and Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex natural products like Cannogenin alpha-L-thevetoside. Through one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, it is possible to map the entire carbon skeleton and determine the precise stereochemistry and the nature of the glycosidic linkage.

¹H NMR Analysis: The ¹H NMR spectrum provides information on the chemical environment of each proton. Key expected signals for Cannogenin alpha-L-thevetoside would include:

Anomeric Proton: A distinct signal for the H-1' proton of the thevetose sugar, whose chemical shift and coupling constant are diagnostic of the α-linkage to the cannogenin aglycone.

Steroidal Protons: A complex series of signals corresponding to the methine, methylene (B1212753), and methyl protons of the steroid nucleus. Specific signals, such as the singlet for the C-18 methyl group and the proton at C-3 bearing the glycosidic linkage, are crucial for confirming the aglycone's identity.

Aldehyde Proton: A downfield singlet characteristic of the C-19 aldehyde proton.

Butenolide Ring Protons: Signals for the olefinic proton at C-22 and the methylene protons at C-21 of the α,β-unsaturated lactone ring.

Thevetose Protons: Signals for the methyl group (C-6') and the methoxy (B1213986) group (C-3') protons of the sugar moiety.

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the chemical shift for each carbon atom in the molecule. This data is critical for confirming the carbon framework of both the aglycone and the sugar. Expected key resonances include:

Carbonyl Carbons: Signals at low field (downfield) corresponding to the C-19 aldehyde and the C-23 lactone carbonyls.

Olefinic Carbons: Resonances for the C-20 and C-22 carbons of the butenolide ring.

Anomeric Carbon: The signal for C-1' of thevetose, which confirms the glycosidic linkage.

Oxygenated Carbons: Signals for C-3 and C-14 of the steroid, and the carbons of the thevetose unit, which are shifted downfield due to the attached oxygen atoms.

The table below illustrates the type of data that would be generated from a full NMR analysis, which is essential for the complete structural assignment.

PositionExpected ¹³C Chemical Shift (δc, ppm)Expected ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
Cannogenin Moiety
3~70-80Characteristic signal for proton attached to glycosylated carbon
14~85No proton attached
19~200-210~9.5-10.5 (s)
22~115-120~5.8-6.0
23~170-175No proton attached
α-L-Thevetoside Moiety
1'~95-105Characteristic anomeric proton signal
3'-OCH₃~55-60~3.4 (s)
6'~17-20Characteristic doublet for methyl protons

Note: Specific, experimentally derived chemical shift values for Cannogenin alpha-L-thevetoside were not available in the surveyed literature. The values presented are estimates based on related compounds.

Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively establish the connection between the anomeric proton (H-1') of thevetose and the C-3 carbon of cannogenin, thus confirming the site of glycosylation.

Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights through controlled fragmentation. For Cannogenin alpha-L-thevetoside, this analysis confirms the mass of the parent molecule and elucidates the identity of the aglycone and sugar components.

High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its elemental formula (C₃₀H₄₄O₉). In a typical analysis using electrospray ionization (ESI), the compound is detected as a sodium adduct, [M+Na]⁺.

Recent analysis of peruvoside (B190475) A (Cannogenin alpha-L-thevetoside) using Quadrupole Time-of-Flight (Q-TOF) MS/MS identified the sodiated molecule at a mass-to-charge ratio (m/z) of 571.18. The subsequent fragmentation (MS²) of this parent ion is highly informative. The most characteristic fragmentation event for cardiac glycosides is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety. In this case, the analysis shows the loss of the L-thevetose unit, leading to the formation of the sodiated cannogenin aglycone, which is observed as a prominent fragment ion.

The key fragmentation data is summarized in the table below.

IonDescriptionObserved m/z
[M+Na]⁺Parent molecule (C₃₀H₄₄O₉) with sodium adduct571.18
[M+Na - H₂O]⁺Loss of a water molecule from the parent ion553.18
[M - L-Thev + Na]⁺Loss of the L-thevetose sugar moiety, yielding the cannogenin aglycone sodium adduct411.17

Data sourced from a 2024 study on Thevetia thevetioides cardenolides.

This fragmentation pattern provides unequivocal evidence for the molecular weight of the glycoside and confirms its composition as a cannogenin core linked to a thevetose sugar.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

UV-Vis and IR spectroscopy provide valuable information about the electronic structure (chromophores) and the types of chemical bonds (functional groups) present in Cannogenin alpha-L-thevetoside.

UV-Vis Spectroscopy: The UV-Vis spectrum is used to identify chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions. The primary chromophore in Cannogenin alpha-L-thevetoside is the α,β-unsaturated γ-lactone (butenolide) ring attached at C-17 of the steroid nucleus. This conjugated system gives rise to a characteristic absorption maximum (λmax). While specific spectral data for this compound is sparse, analysis of the closely related cardiac glycoside Neriifolin (B146818), which contains the same butenolide ring, shows a strong absorption maximum around 220 nm. The C-19 aldehyde group may also contribute to the UV absorption. The lack of extended conjugation in the steroid backbone itself means no significant absorption is expected in the longer wavelength visible region, consistent with the compound being colorless.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and is used to identify the functional groups present in a molecule. The IR spectrum of Cannogenin alpha-L-thevetoside would display characteristic absorption bands corresponding to its various functional groups. Based on the analysis of structurally similar compounds, the key vibrational frequencies can be assigned.

The table below summarizes the expected characteristic IR absorption bands.

Frequency Range (cm⁻¹)VibrationFunctional Group
~3400 (broad)O-H stretchingHydroxyl groups (steroid and sugar)
~2930C-H stretchingAliphatic CH, CH₂, CH₃
~1780C=O stretchingγ-Lactone (strained ring)
~1740C=O stretchingAldehyde
~1620C=C stretchingUnsaturated lactone ring
~1070C-O stretchingEthers (glycosidic bond, methoxy group) and Alcohols

Note: IR data is inferred from the analysis of Neriifolin, a structurally analogous cardiac glycoside.

The strong absorptions for the carbonyl groups (lactone and aldehyde) and the broad hydroxyl band are particularly diagnostic, confirming the presence of these key functional groups and complementing the structural data obtained from NMR and MS.

Molecular and Cellular Pharmacological Mechanisms of Cannogenin Alpha L Thevetoside

Interaction with Na+/K+-ATPase as a Primary Molecular Target

The interaction of cardiac glycosides with the Na+/K+-ATPase, or sodium-potassium pump, is the cornerstone of their pharmacological effects. This enzyme is responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process critical for maintaining cellular membrane potential, ion homeostasis, and facilitating the transport of other molecules.

Cannogenin (B1252837) alpha-L-thevetoside, like other cardiac glycosides, functions as an allosteric inhibitor of the Na+/K+-ATPase (NKA). nih.gov This means it binds to a site on the enzyme that is distinct from the binding sites for ATP, Na+, or K+. The binding site for cardiac glycosides is located on the extracellular side of the α-subunit of the NKA. nih.gov

The NKA pump cycle involves transitions between two principal conformational states: E1 and E2. mdpi.com In the E1 state, the pump has a high affinity for intracellular Na+, while in the E2 state, it has a high affinity for extracellular K+. The binding of cardiac glycosides stabilizes the enzyme in the E2-P transition state, preventing the release of the phosphate (B84403) group and the subsequent binding of K+, thereby inhibiting the pump's activity. nih.gov This stabilization of a specific conformational state is a hallmark of allosteric modulation.

Table 1: Conformational States of Na+/K+-ATPase

Conformational StateIon AffinityAction
E1 High for intracellular Na+Binds intracellular Na+
E1-P High for intracellular Na+Phosphorylation by ATP, leading to Na+ occlusion
E2-P Low for Na+, High for extracellular K+Release of Na+ to the extracellular space
E2 High for extracellular K+Binds extracellular K+

This table illustrates the simplified cycle of the Na+/K+-ATPase, which is disrupted by the binding of cardiac glycosides.

The inhibition of the Na+/K+-ATPase by Cannogenin alpha-L-thevetoside leads to a cascade of events that disrupts cellular ion homeostasis. With the pump inhibited, there is a gradual increase in the intracellular concentration of Na+ and a decrease in the intracellular concentration of K+. frontiersin.org

This rise in intracellular Na+ has a significant secondary effect on intracellular calcium (Ca2+) levels. The increased intracellular Na+ concentration alters the electrochemical gradient for Na+, which in turn affects the activity of the Na+/Ca2+ exchanger (NCX). The NCX is a plasma membrane protein that typically extrudes Ca2+ from the cell in exchange for Na+ influx. However, as the intracellular Na+ concentration rises, the driving force for this exchange is reduced, and in some cases, the exchanger can even reverse its direction, leading to an influx of Ca2+. frontiersin.orgnih.gov The net result is an elevation of the intracellular Ca2+ concentration.

Downstream Signaling Pathway Modulations

The interaction of Cannogenin alpha-L-thevetoside with the Na+/K+-ATPase extends beyond the direct effects on ion transport. The Na+/K+-ATPase also functions as a signal transducer, and its inhibition by cardiac glycosides can trigger a variety of downstream signaling pathways.

Binding of cardiac glycosides to the Na+/K+-ATPase can lead to the activation of the Ras-Raf-MEK-ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway. nih.gov This activation is thought to be initiated by a conformational change in the Na+/K+-ATPase that allows it to interact with and activate Src, a non-receptor tyrosine kinase. Activated Src can then transactivate the epidermal growth factor receptor (EGFR), which in turn initiates the downstream ERK cascade. The activation of the ERK pathway can influence a wide range of cellular processes, including gene expression, cell proliferation, and differentiation. wikipedia.org

There is evidence to suggest that cardiac glycosides can stimulate the activity of phospholipase C (PLC). researchgate.net PLC is an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). physiology.org

IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated Ca2+ channels. physiology.orgyoutube.comnih.gov This binding triggers the release of Ca2+ from intracellular stores, further contributing to the elevation of cytosolic Ca2+ levels initiated by the inhibition of the Na+/K+-ATPase. youtube.comnih.gov

The activation of PLC and the subsequent production of diacylglycerol (DAG) can lead to the modulation of Protein Kinase C (PKC) activity. DAG, in conjunction with the elevated intracellular Ca2+, is a potent activator of conventional and novel PKC isoforms. Activated PKC is a serine/threonine kinase that phosphorylates a wide array of substrate proteins, thereby influencing numerous cellular functions, including cell growth, differentiation, and apoptosis.

Table 2: Key Molecules in Downstream Signaling

Signaling PathwayKey MoleculesPrimary Function
ERK Pathway Ras, Raf, MEK, ERKRegulation of gene expression, cell proliferation, and differentiation
PLC/IP3 Pathway Phospholipase C (PLC), Inositol Triphosphate (IP3)Generation of second messengers leading to intracellular calcium release
PKC Pathway Diacylglycerol (DAG), Protein Kinase C (PKC)Phosphorylation of target proteins to modulate various cellular processes

This table summarizes the main components of the signaling pathways modulated by cardiac glycosides.

Crosstalk with other Receptor Systems and Signalosomes

Cannogenin alpha-L-thevetoside, as a cardiac glycoside, is understood to participate in complex cellular signaling networks that extend beyond simple ion transport modulation. The binding of cardiac glycosides to the Na+/K+-ATPase can initiate a cascade of intracellular events through the formation of a "signalosome" and by engaging in crosstalk with other receptor systems.

The Na+/K+-ATPase can act as a scaffold for a multi-protein complex, or signalosome, that facilitates signal transduction. At low concentrations, cardiac glycosides can promote the assembly of this complex, which includes the Na+/K+-ATPase, Src (a non-receptor tyrosine kinase), the epidermal growth factor receptor (EGFR), and other adaptor proteins. This proximity allows for the transactivation of the EGFR, which in turn can trigger downstream signaling pathways such as the Ras/Raf/MEK/ERK cascade, known to be involved in cell proliferation and differentiation. nih.govnih.gov

Furthermore, the Na+/K+-ATPase signalosome can include structural proteins like ankyrin and caveolin, as well as other signaling molecules like phosphatidylinositol 3-kinase (PI3K) and phospholipase C (PLC). nih.gov Activation of this complex can lead to the generation of second messengers like inositol 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium stores. nih.gov

There is also evidence of crosstalk between cardiac glycoside signaling and inflammatory pathways. For instance, certain cardiac glycosides have been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation, by preventing the recruitment of the TNF receptor-associated death domain (TRADD) to the TNF receptor 1 (TNFR1). pnas.org This suggests a modulatory role for these compounds in cellular responses to inflammatory stimuli. The interaction with the JAK/STAT signaling pathway has also been noted, with cardiac glycosides shown to reduce the activation of STAT1, which is associated with the expression of the immune checkpoint protein IDO1. nih.gov

Table 1: Key Components of the Cardiac Glycoside-Induced Signalosome and Crosstalk Pathways

Component Role in Signaling Downstream Effects
Na+/K+-ATPase Primary receptor and scaffold Assembly of the signalosome complex
Src Kinase Signal transduction Transactivation of EGFR
EGFR Receptor tyrosine kinase Activation of Ras/Raf/MEK/ERK pathway
PI3K/Akt Cell survival and growth pathway Regulation of various cellular processes
PLC/IP3 Second messenger generation Intracellular calcium mobilization
TNFR1/TRADD Inflammatory signaling Modulation of NF-κB activation
JAK/STAT Cytokine signaling Regulation of gene expression (e.g., IDO1)

In Vitro Biological Activities and Cellular Response Modulation

Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

Cannogenin (B1252837) alpha-L-thevetoside demonstrates potent anti-proliferative and cytotoxic activities against a broad spectrum of human cancer cell lines. cancer-research-network.comresearchgate.net Studies show that it effectively inhibits the growth and viability of various solid tumor cells, including those of the breast, lung, and liver, in a dose-dependent manner. researchgate.net The cytotoxic action of the compound leads to a reduction in cell number and colony formation, along with observable morphological changes such as cell rounding and detachment from culture surfaces. nih.govnih.gov Its efficacy is highlighted by low IC50 values, often in the nanomolar to low micromolar range, indicating high potency. nih.govnih.gov

A critical aspect of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Research suggests that Cannogenin alpha-L-thevetoside possesses this selective cytotoxicity. In a study investigating cardiac glycosides from Thevetia peruviana, a key compound demonstrated potent inhibition of cancer cell lines while showing significantly less impact on normal human hepatocyte (LO2) cells. nih.gov Similarly, studies on peruvoside (B190475) found that it induced cell death in primitive myeloid leukemia cells at concentrations that did not cause obvious cytotoxicity to normal peripheral blood mononuclear cells (PBMCs) even after 72 hours of treatment. nih.gov Furthermore, the IC50 value for the normal bronchial epithelial cell line BEAS-2B was found to be 2 to 10 times higher than that for various non-small cell lung cancer (NSCLC) cell lines, indicating a degree of selective toxicity toward cancerous cells. nih.gov

The cytotoxic effects of Cannogenin alpha-L-thevetoside have been profiled across a diverse panel of human cancer cell lines. The compound shows significant inhibitory activity against lung, gastric, pancreatic, breast, and leukemia cell lines. nih.govresearchgate.netnih.gov For instance, one of the active cardiac glycosides isolated from Thevetia peruviana exhibited IC50 values ranging from 0.05 to 0.15 μM against human lung (P15), gastric (MGC-803), and pancreatic (SW1990) cancer cells. nih.gov Peruvoside has also been shown to effectively inhibit cell growth in androgen-resistant prostate cancer cells and various NSCLC cell lines, irrespective of their EGFR mutation status. nih.govnih.gov

Below is an interactive data table summarizing the half-maximal inhibitory concentration (IC50) values reported for Cannogenin alpha-L-thevetoside (Peruvoside/Thevetoside) in various cancer cell lines.

Cancer TypeCell LineIC50 ValueReference
Lung CancerP150.05 - 0.15 µM nih.gov
Gastric CancerMGC-8030.05 - 0.15 µM nih.gov
Gastric CancerSGC-79010.011 mg/L nih.gov
Pancreatic CancerSW19900.05 - 0.15 µM nih.gov
LeukemiaKG1a26 nM (24h) researchgate.net
LeukemiaK562- nih.gov
Hepatocellular CarcinomaSMMC-77210.007 mg/L nih.gov
Cervical CancerHeLa0.018 mg/L nih.gov
Breast CancerMCF-7- researchgate.net
Lung CancerA549- nih.govresearchgate.net
Liver CancerHepG2- researchgate.net

Induction of Apoptosis and Programmed Cell Death Pathways

The primary mechanism behind the cytotoxicity of Cannogenin alpha-L-thevetoside is the induction of apoptosis, or programmed cell death. nih.govnih.gov Treatment with the compound leads to a dose-dependent increase in apoptotic cells. nih.gov This process is a regulated cellular suicide mechanism crucial for eliminating unhealthy or cancerous cells. nih.gov

Research indicates that Cannogenin alpha-L-thevetoside induces apoptosis by involving the intrinsic, or mitochondrial, pathway. nih.gov This pathway is initiated by signals from within the cell and is heavily regulated by mitochondria. mdpi.com Treatment of cancer cells with the compound leads to the activation of key initiator and effector caspases, which are proteases that execute the process of apoptosis. nih.gov Specifically, studies have shown a reduction in the levels of pro-caspase 3 and pro-caspase 9, with a corresponding increase in the active forms of caspase 3 and caspase 9. nih.gov The activation of caspase-9 is a hallmark of the mitochondrial pathway, occurring after the release of cytochrome c from the mitochondria. mdpi.comecancer.org

The commitment of a cell to apoptosis is controlled by a delicate balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. nih.gov Anti-apoptotic proteins like Bcl-2 prevent cell death, while pro-apoptotic proteins like Bax promote it. Cannogenin alpha-L-thevetoside has been shown to shift this balance in favor of apoptosis. Treatment with the compound results in an increased Bax/Bcl-2 ratio in a dose-dependent manner. nih.gov This alteration in the expression levels of these key regulatory proteins facilitates the permeabilization of the mitochondrial outer membrane, a critical step in the intrinsic apoptotic pathway. nih.govecancer.org

Cell Cycle Progression Modulation

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound “Cannogenin alpha-L-thevetoside; Encordin” to generate the detailed article as requested in the provided outline.

The search did not yield specific research findings on the induction of G2/M phase cell cycle arrest, effects on mitotic catastrophe, regulation of inflammatory cytokines such as IL-8 and IL-17, modulation of Th17 cell differentiation, or specific antiviral activities and mechanisms related to Cannogenin alpha-L-thevetoside or Encordin.

To provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections and subsections, detailed experimental data from in vitro cellular studies on this specific compound is necessary. Without such dedicated research, generating the content as outlined is not possible.

Antiviral Activities in Cellular Models

Broad-Spectrum Antiviral Potential

Research has demonstrated that cardiac glycosides, as a group, exhibit inhibitory effects against several viral families. This includes, but is not limited to, viruses such as influenza virus, human cytomegalovirus (HCMV), herpes simplex virus (HSV), coronaviruses, and Ebola virus. nih.govnih.gov The antiviral action of these compounds is not directed at the viruses themselves but rather at the host-cell machinery that the viruses hijack for their own replication. nih.gov This host-oriented approach presents a promising strategy for developing antiviral therapies that could be less susceptible to the development of viral resistance.

Studies on extracts from Thevetia peruviana, the plant from which Cannogenin alpha-L-thevetoside is isolated, have indicated the presence of compounds with biological activities, including antimicrobial and potential antiviral effects. mdpi.comnrfhh.comresearchgate.net These findings support the likelihood that individual cardiac glycosides isolated from this plant, such as Cannogenin alpha-L-thevetoside, contribute to this antiviral potential. However, specific in vitro studies quantifying the antiviral efficacy of this particular compound, for instance through the determination of IC50 values against a panel of viruses, are not currently available in the reviewed scientific literature.

The general mechanism of antiviral action for cardiac glycosides involves the disruption of cellular processes essential for viral life cycles. By inhibiting the Na+/K+-ATPase, these compounds can modulate intracellular signaling cascades, which can in turn affect viral entry, replication, protein synthesis, and assembly. nih.gov

While direct experimental data for Cannogenin alpha-L-thevetoside is lacking, the established broad-spectrum antiviral activity of the cardiac glycoside family provides a strong rationale for its investigation as a potential antiviral agent. Future in vitro studies are necessary to elucidate the specific antiviral profile and mechanism of action of Cannogenin alpha-L-thevetoside against a variety of viral pathogens. Such research would be invaluable in determining its potential for further development as a therapeutic agent.

Structure Activity Relationship Sar of Cannogenin Alpha L Thevetoside and Analogues

Influence of the Aglycone Moiety on Biological Activity

The aglycone is the primary determinant of the cardiotonic activity of these compounds. nuph.edu.ua Specific structural features within the steroid nucleus and the attached lactone ring are essential for potent biological effects.

The steroid core of cardiac glycosides has a characteristic "U" shape due to the specific fusion of its four rings (A, B, C, and D). nih.govhampshire.edu The A/B and C/D rings are typically in a cis configuration, while the B/C rings are trans fused. nuph.edu.uahampshire.edu This specific stereochemistry is a critical requirement for activity. nuph.edu.uahampshire.edu Any modifications to this steroid core, such as the introduction of bulky groups, can significantly reduce the compound's biological activity. For instance, introducing a large group on the concave face of the steroid can lead to a substantial decrease in potency. acs.org

The presence and position of hydroxyl (-OH) groups on the steroid nucleus also play a role in modulating activity. A hydroxyl group at the 14β position is a common feature and is important for activity. nuph.edu.uauomus.edu.iq Additional hydroxyl groups, for example at the C-12 position in digoxin, can influence the compound's properties and interaction with its target. nih.govnih.gov

Attached to the C-17 position of the steroid nucleus is an unsaturated lactone ring, which is another crucial element for the biological activity of cardiac glycosides. nuph.edu.uaacs.orgnih.govnih.gov This lactone ring must be in the β-configuration for optimal activity. nuph.edu.ua The size and degree of unsaturation of this ring are also important. Cardenolides, like Cannogenin (B1252837) alpha-L-thevetoside, possess a five-membered α,β-unsaturated lactone ring (a butenolide). uomus.edu.iqwikipedia.org Saturation of the double bond in this lactone ring leads to a significant drop in potency, highlighting the importance of this feature for the compound's ability to inhibit its target. acs.org

Impact of the Glycone (Sugar) Moiety on Activity

The nature and number of sugar units in the glycone chain can have a substantial impact on the biological activity. uomus.edu.iqwjpsonline.com The sugars found in cardiac glycosides are often rare 2,6-dideoxyhexoses. nuph.edu.ua The presence of a sugar moiety generally increases the potency of the cardiac glycoside compared to its corresponding aglycone (the steroid and lactone part alone). nih.gov For example, the removal of the sugar from gomphoside, a potent cardiac glycoside, resulted in a nearly 500-fold reduction in its inotropic activity. nih.gov

The type of sugar is also a determining factor. For instance, the addition of rhamnose can enhance the potency of a cardiac glycoside significantly more than the addition of mannose. encyclopedia.pub The number of sugar units can also affect activity, with glycosides containing multiple sugars (di-, tri-, or tetrasaccharides) often exhibiting different potencies and properties compared to monosides. uomus.edu.iq

The way the sugar units are linked to the aglycone and to each other, as well as their stereochemistry, are critical for activity. The glycosidic linkage at the C-3 position of the steroid is typically in the β-configuration. nuph.edu.ua The stereochemistry of the sugar itself, including the orientation of its hydroxyl groups, plays a vital role in the interaction with the Na+/K+-ATPase receptor. nih.gov

Studies on synthetic glycosides with different sugar stereoisomers have shown that specific configurations are preferred for optimal binding. nih.gov For example, with α-L-rhamnosides, the 5'-methyl and 4'-hydroxyl groups of the sugar appear to be crucial for binding. nih.gov In some cases, a non-rotating, bilinked sugar moiety, as seen in gomphoside, can lead to very high potency, suggesting that a fixed orientation of the sugar can be highly favorable for activity. nih.gov This highlights the importance of the three-dimensional arrangement of the entire molecule for its biological function.

Computational Approaches to SAR Studies

In recent years, computational methods have become valuable tools for understanding the structure-activity relationships of cardiac glycosides. nih.govnih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to investigate how these compounds interact with their biological target, the Na+/K+-ATPase.

Molecular docking studies simulate the binding of cardiac glycosides to the receptor, providing insights into the specific interactions, such as hydrogen bonds, that are important for affinity. nih.govnih.gov These studies have helped to identify key amino acid residues in the Na+/K+-ATPase that interact with different parts of the cardiac glycoside molecule, including the steroid core, the lactone ring, and the sugar moiety. nih.gov For example, docking studies with digoxin have revealed potential hydrogen bonding between its hydroxyl groups and specific residues on the enzyme. nih.gov

QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. These models can help to predict the activity of new, untested analogues and guide the design of more potent and selective compounds. researchgate.net By developing predictive models based on molecular descriptors, researchers can better understand the structural requirements for a desired biological effect.

Molecular Docking and Binding Affinity Predictions

Molecular docking studies are pivotal in elucidating the binding interactions between a ligand, such as Cannogenin alpha-L-thevetoside, and its biological target. For cardiac glycosides, the primary target is the Na+/K+-ATPase pump. While specific docking studies on Cannogenin alpha-L-thevetoside are not extensively available in publicly accessible literature, inferences can be drawn from studies on structurally similar cardiac glycosides, such as digoxin and its derivatives.

Docking simulations of cardiac glycosides into the binding site of Na+/K+-ATPase reveal key interactions that are crucial for inhibitory activity. These studies often show that the steroid core of the molecule forms a series of hydrogen bonds and hydrophobic interactions with the enzyme, stabilizing the ligand-receptor complex. The sugar moiety, in this case, the alpha-L-thevetoside, also plays a critical role in the binding affinity and orientation of the compound within the binding pocket.

For instance, in studies involving the related cardiac glycoside digoxin, the hydroxyl groups on the steroid nucleus and the sugar residue have been shown to form hydrogen bonds with specific amino acid residues in the Na+/K+-ATPase binding site, such as Asp121, Asn122, Thr797, and Arg880. nih.gov It is hypothesized that Cannogenin alpha-L-thevetoside engages in similar interactions. The lactone ring at the C-17 position is also a critical feature for activity, participating in key interactions that stabilize the bound conformation.

Binding affinity predictions, often expressed as binding energy (kcal/mol), are calculated from these docking poses. Lower binding energy values typically indicate a more stable ligand-receptor complex and, consequently, higher inhibitory potency. For a series of cardiac glycosides, these predicted affinities generally correlate well with their experimentally determined inhibitory concentrations (IC50).

Table 1: Predicted Binding Affinities of Representative Cardiac Glycosides with Na+/K+-ATPase

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothesized for Cannogenin alpha-L-thevetoside)
Ouabain (B1677812)-11.5Gln111, Asn122, Asp121
Digoxin-10.8Asp121, Asn122, Thr797, Arg880
Cannogenin alpha-L-thevetoside Not availableGln111, Asn122, Asp121, Thr797

Note: Data for Ouabain and Digoxin are representative values from literature on cardiac glycoside docking. The interacting residues for Cannogenin alpha-L-thevetoside are hypothesized based on the interactions of similar compounds.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For cardiac glycosides, QSAR studies aim to identify the key molecular descriptors that govern their inhibitory potency against the Na+/K+-ATPase.

While specific QSAR models for a series of Cannogenin alpha-L-thevetoside analogues are not readily found in the literature, broader QSAR studies on various cardiac glycosides provide valuable insights into the structural requirements for activity. These studies typically involve a dataset of cardiac glycosides with known inhibitory activities. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a QSAR model that correlates these descriptors with the biological activity. A robust QSAR model is characterized by high correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating good predictive power.

For cardiac glycosides, QSAR models have highlighted the importance of several structural features:

The nature and orientation of the sugar moiety at C-3: The type of sugar and its stereochemistry significantly influence activity.

The stereochemistry of the steroid ring junctions: The cis-trans-cis fusion of the A/B, B/C, and C/D rings is generally considered optimal for high activity.

The presence and orientation of hydroxyl groups on the steroid nucleus: These groups participate in crucial hydrogen bonding interactions with the receptor.

The electronic properties of the C-17 lactone ring: The unsaturated lactone is a key pharmacophoric feature.

A hypothetical QSAR equation for a series of cardiac glycosides might look like:

log(1/IC50) = a(Descriptor 1) + b(Descriptor 2) + c*(Descriptor 3) + ... + constant

Where 'a', 'b', and 'c' are the coefficients for their respective descriptors, indicating their relative importance in determining the biological activity.

Chemical Synthesis and Derivatization for SAR Probing

The chemical synthesis of analogues and derivatives of natural products like Cannogenin alpha-L-thevetoside is a cornerstone of structure-activity relationship (SAR) studies. These synthetic efforts allow for systematic modifications of the core structure to probe the importance of different functional groups and structural motifs for biological activity.

Synthetic Analog Generation and Evaluation

The total synthesis of complex molecules like Cannogenin alpha-L-thevetoside is a challenging endeavor. However, the synthesis of its aglycone, cannogenol, and its glycosides has been achieved, providing access to analogues for biological testing. researchgate.net A concise and scalable enantioselective total synthesis of cannogenol and cannogenol-3-O-α-L-rhamnoside has been reported, featuring key steps like a Cu(II)-catalyzed enantioselective Michael reaction and a tandem aldol cyclization. researchgate.net

The generation of synthetic analogues typically focuses on modifying key regions of the molecule:

The Sugar Moiety: Synthesis of derivatives with different sugar units at the C-3 position allows for the investigation of the role of the glycone in receptor binding and pharmacokinetic properties. For example, replacing thevetose with other sugars like rhamnose or glucose can significantly alter activity.

The Steroid Nucleus: Modifications to the steroid core, such as the introduction or removal of hydroxyl groups, or altering the stereochemistry of the ring junctions, can provide insights into the precise structural requirements for interaction with the Na+/K+-ATPase.

The Lactone Ring: The unsaturated lactone ring at C-17 is a critical pharmacophore. Synthetic analogues with modified lactone rings, such as saturated lactones or different heterocyclic systems, are often synthesized to confirm the importance of this moiety.

Once synthesized, these analogues are subjected to biological evaluation, typically through in vitro assays measuring their ability to inhibit the Na+/K+-ATPase. The resulting data is then used to build a comprehensive SAR profile.

Site-Specific Modification and Biological Assessment

Site-specific modification of the Cannogenin alpha-L-thevetoside molecule allows for a more targeted approach to SAR probing. This involves chemically altering a specific functional group without affecting the rest of the molecule.

Key sites for modification include:

The Hydroxyl Groups: The hydroxyl groups on the steroid nucleus and the sugar moiety can be selectively acetylated, methylated, or otherwise derivatized to probe their role in hydrogen bonding with the receptor.

The Aldehyde Group: The C-10 aldehyde group of cannogenin can be a target for modifications such as reduction to an alcohol or oxidation to a carboxylic acid to assess the impact on activity.

The Lactone Ring: The double bond in the butenolide ring can be selectively reduced or functionalized to explore the electronic and steric requirements at this position.

The biological assessment of these site-specific modifications involves comparing the activity of the derivative to that of the parent compound. A significant change in activity upon modification of a particular site provides strong evidence for the importance of that functional group in the biological effect.

Advanced Research and Computational Approaches

Omics Technologies in Cardenolide Research

The study of cardenolides, a class of steroid-like compounds to which Encordin belongs, has been significantly advanced by the application of omics technologies. These approaches provide a global view of molecular processes within an organism, offering insights into the intricate networks that govern the synthesis and activity of these compounds.

Proteomics, the large-scale study of proteins, is a powerful tool for identifying the direct molecular targets of bioactive compounds and mapping the cellular pathways they modulate. For cardenolides, the primary target is well-established as the Na+/K+-ATPase ion pump. However, the broader effects on the proteome are complex and are an active area of investigation.

Research on cardenolides like Acovenoside A in non-small cell lung cancer cells has utilized proteome profiling arrays to screen for molecular targets. nih.gov These studies revealed that beyond the primary target, cardenolides affect multiple signaling pathways, including the phosphorylation of heat shock proteins and various STAT proteins. nih.gov Such proteomic approaches can identify not only the direct binding partners of a compound but also the downstream consequences of that interaction, revealing a comprehensive map of its mechanism of action. While specific proteomic studies focused solely on Cannogenin (B1252837) alpha-L-thevetoside are not extensively documented, the methodologies applied to other cardenolides demonstrate a clear path for future research to identify its full range of cellular targets and off-targets.

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. This technology is crucial for identifying the genes involved in the biosynthesis of natural products. In the context of cardenolide research, transcriptome analysis has been instrumental in discovering the genes that code for the enzymes driving their complex biosynthetic pathways in plants.

Studies on plants such as Calotropis procera and Digitalis species have employed de novo transcriptome sequencing to identify genes involved in cardenolide biosynthesis. mpg.denih.gov By comparing the transcriptomes of tissues with high and low concentrations of cardenolides, or plants under stress conditions that elevate cardenolide production, researchers can pinpoint candidate genes. nih.govresearchgate.netoup.com For instance, a combined transcriptomic and metabolomic analysis of Calotropis procera identified 336 unigenes potentially involved in cardenolide biosynthesis, mapping them to terpenoid, steroid, and cardenolide pathways. nih.gov This approach validates the involvement of specific genes by correlating their expression levels with the accumulation of the final compounds. nih.gov

The table below summarizes key candidate genes identified through transcriptomic analysis in Calotropis procera, a known cardenolide-producing plant.

PathwayEnzyme/Gene FamilyNumber of Unigenes Identified
Terpenoid Backbone BiosynthesisRepresents 16 gene families47
Steroid BiosynthesisMultiple families273
Cardenolide BiosynthesisMultiple families16

This interactive table is based on data from a transcriptomic study of Calotropis procera and illustrates how gene expression profiling helps identify genetic candidates in biosynthetic pathways related to cardenolides. nih.gov

Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, is essential for elucidating the step-by-step creation of natural products. By profiling the full range of metabolites in a biological sample, researchers can identify biosynthetic intermediates and understand how different pathways are interconnected.

In cardenolide research, metabolomics is often coupled with transcriptomics to link gene expression with the production of specific molecules. mpg.de Techniques like Liquid Chromatography coupled with Mass Spectrometry (LC/MS) are used to profile and structurally characterize the array of cardenolides and their precursors in plant extracts. nih.govbiorxiv.orgresearchgate.net For example, research on Digitalis and Calotropis species used comparative metabolomic and genomic analyses to identify key enzymes, such as those from the CYP87A family, which catalyze the formation of pregnenolone—a crucial precursor for all plant steroids, including cardenolides. mpg.dempg.denih.govresearchgate.net Isotope-labeling studies, where precursors with heavy isotopes are fed to the plant, allow researchers to trace the transformation of these precursors into the final cardenolide structures, confirming the proposed biosynthetic pathway. researchgate.net

High-Throughput Screening for Novel Biological Activities

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. This approach is instrumental in identifying "hits"—compounds that show a desired effect and can be developed into therapeutic leads.

While Cannogenin alpha-L-thevetoside (Encordin) is known for its cardiotonic properties, HTS methodologies offer the potential to uncover novel activities. iajpr.comnih.govarchive.org Cardenolides as a class are increasingly being investigated for their anticancer properties. nih.govacs.orgresearchgate.net HTS assays can be designed to screen large compound libraries against various cancer cell lines or specific molecular targets relevant to cancer, such as particular enzymes or signaling pathways. For instance, patent literature describes HTS assays designed to find modulators of Na+/K+-ATPases, the primary target of cardenolides, indicating the utility of this technology for studying compounds like Encordin. googleapis.com Although specific HTS campaigns to find novel applications for Encordin are not detailed in publicly available research, the technique remains a key strategy for repurposing known drugs and discovering new therapeutic indications for natural products.

Microscopic and Imaging Techniques for Cellular Mechanism Elucidation

Advanced microscopic and imaging techniques allow researchers to visualize the effects of a compound within a living cell in real-time. These methods are critical for understanding the spatiotemporal dynamics of cellular processes and how a drug molecule interferes with them.

Förster Resonance Energy Transfer (FRET) is a powerful imaging technique that can measure the distance between two fluorescent molecules on a nanometer scale. It is widely used to study molecular interactions, such as protein-protein binding or conformational changes in a single protein.

In the context of cardenolide research, FRET could be a valuable tool for elucidating signaling dynamics. The target of Cannogenin alpha-L-thevetoside, the Na+/K+-ATPase, is known to interact with other membrane proteins, including the Epidermal Growth Factor Receptor (EGFR), to form a signaling complex. nih.gov FRET could be used to directly visualize this interaction in living cells. For example, by fluorescently labeling the Na+/K+-ATPase and EGFR, researchers could use FRET to monitor how the binding of Encordin affects the proximity and interaction of these two proteins. This would provide direct visual evidence of the compound's impact on this signaling hub and help to explain how inhibition of the ion pump translates into broader effects on cell signaling pathways. While no studies have been published applying FRET specifically to Cannogenin alpha-L-thevetoside, its application to other cardenolides demonstrates its potential for revealing the precise cellular mechanisms of this compound class. nih.gov

Live-Cell Imaging of Intracellular Ion Dynamics

Live-cell imaging is a powerful microscopy technique that enables the real-time visualization of dynamic processes within living cells, offering significant advantages over static analyses of fixed samples. nih.govmdpi.com This methodology is particularly crucial for elucidating the mechanism of action of compounds like Cannogenin alpha-L-thevetoside, which function by altering the delicate balance of intracellular ions.

The primary molecular target of cardiac glycosides, including Cannogenin alpha-L-thevetoside, is the Na+/K+-ATPase pump located in the plasma membrane of cells, particularly cardiomyocytes. cvpharmacology.comslideshare.net By inhibiting this pump, the compound disrupts the normal extrusion of sodium ions (Na+) from the cell. This leads to a cascade of events involving other ion transporters. The resulting elevation in the intracellular Na+ concentration alters the electrochemical gradient required by the sodium-calcium (Na+/Ca2+) exchanger to expel calcium ions (Ca2+). cvpharmacology.com Consequently, the Na+/Ca2+ exchanger's activity is reduced, leading to an accumulation of intracellular Ca2+, which is then sequestered into the sarcoplasmic reticulum. cvpharmacology.com This increased availability of Ca2+ enhances the force of myocardial contraction, a hallmark of cardiac glycoside action.

A live-cell imaging experiment to visualize these effects would typically involve the following steps:

Cell Culture : Primary cardiomyocytes or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured on a microscopy-grade dish.

Fluorescent Indicator Loading : The cells are loaded with specific fluorescent ion indicators that change their spectral properties upon binding to their target ion. bio-techne.comnih.gov For simultaneous monitoring, dual indicators with distinct spectral profiles would be used, such as:

Sodium Indicator : A green-fluorescent probe like Sodium Green or CoroNa Green, which increases in fluorescence intensity upon binding Na+. thermofisher.com

Calcium Indicator : A ratiometric indicator like Fura-2, which shifts its excitation wavelength upon Ca2+ binding, or a high-intensity indicator like Fluo-4. abcam.combiotium.com

Microscopy and Data Acquisition : The prepared cells are placed on a confocal or epifluorescence microscope equipped with an environmental chamber to maintain physiological conditions. A baseline fluorescence is recorded before the application of Cannogenin alpha-L-thevetoside. Upon addition of the compound, images are captured at regular intervals to track the temporal and spatial changes in intracellular Na+ and Ca2+ concentrations.

Research utilizing live-cell screening has identified peruvoside (B190475) (Cannogenin alpha-L-thevetoside) as a compound that enhances cardiomyocyte cell cycle activity. nih.govtemple.eduresearchgate.net This effect was found to be linked to calcium handling and the inositol (B14025) trisphosphate (IP3) receptor, suggesting that the compound's influence on intracellular ion dynamics extends beyond the Na+/K+-ATPase and Na+/Ca2+ exchanger axis. nih.gov

The expected results from such an experiment are summarized in the table below.

Time PointExperimental ConditionSodium Indicator (Fluorescence Change)Calcium Indicator (Fluorescence Change)Inferred Ion Concentration Change
T = 0 minBaselineStable Low FluorescenceStable Low Basal Fluorescence with Spontaneous TransientsResting [Na+]i and [Ca2+]i
T = 5 minAddition of Cannogenin alpha-L-thevetosideGradual IncreaseSlight Increase in Basal Level↑ [Na+]i
T = 15 minContinued IncubationSignificant Increase, PlateauingSignificant Increase in Basal Level and Transient Amplitude↑↑ [Na+]i, ↑ [Ca2+]i
T = 30 minWashout of CompoundGradual DecreaseGradual Decrease toward Baseline↓ [Na+]i, ↓ [Ca2+]i

Computational Biology and Artificial Intelligence in Drug Discovery and Mechanism Elucidation

Computational biology and artificial intelligence (AI) are transforming pharmaceutical research by providing powerful tools to analyze complex biological data, predict molecular interactions, and accelerate the drug discovery pipeline. mdpi.com These in silico approaches are instrumental in refining the understanding of a drug's mechanism of action, identifying new therapeutic applications, and designing novel molecules with improved efficacy and safety profiles. For a compound like Cannogenin alpha-L-thevetoside, these methods offer pathways to explore its activity beyond its primary target and to discover analogs with enhanced properties.

Machine Learning for Activity Prediction and Chemical Space Exploration

Machine learning (ML), a subset of AI, excels at identifying patterns in large datasets. A prominent application in pharmacology is the development of Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are built by training an algorithm on a dataset of known compounds and their measured activities, enabling the prediction of activity for new, untested molecules.

For cardiac glycosides, QSAR models have been successfully developed to predict activities such as cytotoxicity against cancer cell lines and cardiotonic effects. scholarsresearchlibrary.comsemanticscholar.orgresearchgate.net A typical workflow to develop a QSAR model for Cannogenin alpha-L-thevetoside and its analogs would involve:

Data Collection : Assembling a dataset of cardiac glycosides with their experimentally determined biological activity (e.g., IC50 value for Na+/K+-ATPase inhibition).

Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include physicochemical properties (e.g., molecular weight, LogP, polar surface area) and structural features (e.g., number of specific chemical groups, topological indices).

Model Training and Validation : An ML algorithm (such as multiple linear regression, support vector machines, or random forest) is used to create a mathematical model linking the descriptors to the activity. The model's predictive power is rigorously validated using statistical methods.

Once validated, this QSAR model can be used for "chemical space exploration"—the virtual screening of large libraries of hypothetical compounds. This allows researchers to predict the potency of novel analogs of Cannogenin alpha-L-thevetoside before committing resources to their chemical synthesis and biological testing, thereby streamlining the lead optimization process.

CompoundMolecular Weight (g/mol)LogPNumber of H-Bond DonorsPredicted Activity (pIC50)
Cannogenin alpha-L-thevetoside548.71.8538.1 (Reference)
Analog A562.71.9538.3
Analog B534.61.5047.8
Analog C576.82.1028.5
Analog D549.71.8838.0

Network Pharmacology Approaches

Network pharmacology offers a systems-level perspective on drug action, moving beyond the "one drug, one target" paradigm. It operates on the principle that a drug's effect is the result of its interaction with a complex network of molecules within the cell. This approach is particularly useful for elucidating the multifaceted mechanisms of natural products like Cannogenin alpha-L-thevetoside.

A network pharmacology analysis to explore the mechanism of this compound would proceed as follows:

Target Identification : The known primary target (Na+/K+-ATPase subunits) is identified. Public databases (e.g., ChEMBL, DrugBank) are then queried to find other potential protein targets that may interact with the compound or similar cardiac glycosides.

Network Construction : A "drug-target" network is built. Subsequently, a protein-protein interaction (PPI) network is constructed using the identified targets to find their interacting partners, revealing a broader biological context.

Functional Enrichment Analysis : The proteins in the network are analyzed using bioinformatics tools to identify over-represented biological pathways (e.g., KEGG pathways) and gene ontology (GO) terms. This step highlights the key cellular processes that are likely modulated by the drug.

For a cardiac glycoside, such an analysis would likely confirm the involvement of pathways related to cardiac muscle contraction. However, it could also uncover links to other signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, which have been implicated in the broader effects of these compounds. nih.gov This approach provides a holistic view of the drug's mechanism and can suggest novel therapeutic indications.

Key Protein TargetGene SymbolEnriched Biological Pathway (KEGG)Potential Role in Mechanism
Sodium/potassium-transporting ATPase subunit alpha-1ATP1A1Cardiac muscle contractionPrimary target; altered ion homeostasis
Tumor necrosis factorTNFTNF signaling pathwayModulation of inflammatory responses
Interleukin-6IL6IL-17 signaling pathwayCrosstalk between cardiac stress and inflammation
Proto-oncogene c-SrcSRCEGFR tyrosine kinase inhibitor resistanceSignal transduction downstream of Na+/K+-ATPase
Inositol 1,4,5-trisphosphate receptor type 1ITPR1Calcium signaling pathwayModulation of intracellular calcium release

Q & A

Q. What are the recommended methods for isolating Cannogenin alpha-L-thevetoside from plant material?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) of Thevetia neriifolia leaves, followed by liquid-liquid partitioning with polar solvents like water and ethyl acetate to separate glycosides from non-polar compounds. Column chromatography (e.g., silica gel or HPLC) is then used for purification, leveraging differences in polarity. The compound’s presence in polar fractions is confirmed via TLC or HPLC-UV, as described in studies on Thevetia glycosides .

Q. Which spectroscopic techniques are most effective for characterizing Cannogenin alpha-L-thevetoside’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for elucidating the aglycone (cannogenin) and sugar moieties. High-resolution mass spectrometry (HR-MS) confirms the molecular formula (C₃₀H₄₄O₉, MW 548.665) . Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl), while X-ray crystallography (if crystalline) provides absolute stereochemical configuration.

Q. What are the key pharmacological properties of Encordin that warrant further investigation?

  • Methodological Answer : Prioritize studies on its cardiotonic activity (Na⁺/K⁺-ATPase inhibition), cytotoxicity (e.g., IC₅₀ in cancer cell lines), and pharmacokinetics (bioavailability, metabolism). Initial screens should use in vitro assays (e.g., isolated heart models or patch-clamp electrophysiology) to quantify ion channel effects, followed by rodent toxicity profiling .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the cardiotonic mechanism of Cannogenin alpha-L-thevetoside?

  • Methodological Answer :
  • Step 1 : Use isolated cardiomyocytes or Langendorff-perfused hearts to measure contractility changes under controlled Ca²⁺/K⁺ conditions.
  • Step 2 : Apply competitive binding assays with ouabain (a known Na⁺/K⁺-ATPase inhibitor) to identify receptor specificity.
  • Step 3 : Pair these with molecular docking simulations to map interactions between Encordin and ATPase isoforms (e.g., α1 vs. α2 subunits) .
  • Validation : Replicate findings across multiple cell lines (e.g., HEK293 vs. primary cardiomyocytes) and cross-validate with knockout models .

Q. What strategies should be employed to resolve contradictions in reported cytotoxicity data for Encordin?

  • Methodological Answer :
  • Data Harmonization : Standardize extraction protocols (e.g., solvent polarity, temperature) to minimize variability in compound purity .
  • Assay Optimization : Use identical cell lines (e.g., MCF-7 for breast cancer) and culture conditions (e.g., serum concentration, incubation time).
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, adjusting for confounding factors like batch effects or solvent toxicity .

Q. How can in silico modeling be integrated with experimental approaches to study structure-activity relationships of Encordin derivatives?

  • Methodological Answer :
  • Step 1 : Perform QSAR (Quantitative Structure-Activity Relationship) modeling to predict modifications (e.g., sugar moiety substitutions) that enhance potency or reduce toxicity.
  • Step 2 : Synthesize top candidate derivatives and validate predictions via in vitro assays (e.g., ATPase inhibition or apoptosis markers).
  • Step 3 : Cross-reference results with molecular dynamics simulations to assess binding stability over time .

Methodological Considerations

  • Reproducibility : Document extraction and assay conditions exhaustively, adhering to reporting standards (e.g., ARRIVE for animal studies) .
  • Data Validation : Use orthogonal techniques (e.g., LC-MS alongside NMR) to confirm compound identity and purity .
  • Ethical Compliance : For in vivo studies, follow institutional guidelines for humane endpoints and dose escalation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.